![molecular formula C14H10N4 B6176098 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 133690-91-2](/img/no-structure.png)

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 4-AMBPC, is a compound that has been studied for its potential to be used in various scientific research applications. 4-AMBPC has been found to have certain biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Impurity Detection in Sartan Medications

AZBT is a known impurity in some sartan medications . It tested positive on 2 independent Ames tests, suggesting that this compound might be a mutagenic impurity . Therefore, it’s crucial to monitor drug production and assess the levels of this compound in sartan medications to ensure that the threshold of toxicological concern (TTC) is not breached .

Quantification in Drug Substances and Products

An assay has been developed for the sensitive detection of AZBT in drug substances and products using the QTRAP 4500 system . This robust assay provides the sensitivity necessary to meet key guidelines .

Risk Assessment in Pharmaceuticals

AZBT is an azido impurity of sartan drugs known to cause gene mutation which increases risks of developing cancer . Therefore, it’s important to quantify the presence of AZBT in these drugs to assess the potential risk.

Regulatory Compliance in Drug Manufacturing

The presence of AZBT in pharmaceuticals is regulated by guidelines such as the ICH M7 for the control of DNA-reactive (mutagenic) impurities in pharmaceuticals . Therefore, detecting and quantifying AZBT is crucial for regulatory compliance in drug manufacturing.

Quality Control in Drug Production

The levels of AZBT impurity were measured in 2 sartan medications . The drug substance, Irbesartan, was tested to determine impurities in an active pharmaceutical ingredient (API), whereas the drug product, Candesartan, was tested to determine impurities in a finished drug product .

Development of Analytical Methods

AZBT is used in the development of analytical methods for the quick and accurate analysis of azido impurities in sartan APIs . These methods are crucial for ensuring the safety and efficacy of pharmaceutical products.

作用機序

Target of Action

It is known to be an impurity in some sartan medications . Sartans, also known as angiotensin II receptor blockers (ARBs), primarily target the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure .

Biochemical Pathways

This system plays a significant role in regulating blood pressure and fluid balance .

Result of Action

In April 2021, 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile, tested positive on two independent Ames tests, suggesting that this compound might be a mutagenic impurity . This means it could potentially cause genetic mutations, increasing the risk of cancer.

Action Environment

The action, efficacy, and stability of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile can be influenced by various environmental factors. These factors could include the manufacturing process of the sartan medications, storage conditions, and the presence of other impurities . .

特性

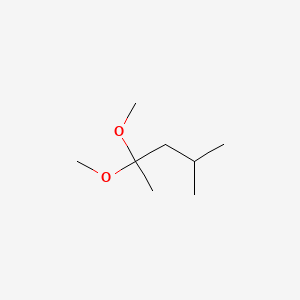

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile' involves the introduction of an azide group and a nitrile group onto a biphenyl molecule through a series of reactions.", "Starting Materials": [ "4-bromomethylbiphenyl", "NaN3", "CuSO4", "Sodium ascorbate", "Acetonitrile", "Toluene", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-bromomethylbiphenyl by reacting biphenyl with bromomethane in the presence of a strong base such as sodium hydroxide.", "Step 2: Conversion of 4-bromomethylbiphenyl to 4-(azidomethyl)biphenyl by reacting it with sodium azide in the presence of copper sulfate and sodium ascorbate as a reducing agent in acetonitrile.", "Step 3: Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile by reacting 4-(azidomethyl)biphenyl with acetonitrile in the presence of toluene and hydrochloric acid as a catalyst." ] } | |

CAS番号 |

133690-91-2 |

製品名 |

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile |

分子式 |

C14H10N4 |

分子量 |

234.3 |

純度 |

99 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。